3,4-Dichloro-2-nitroaniline

描述

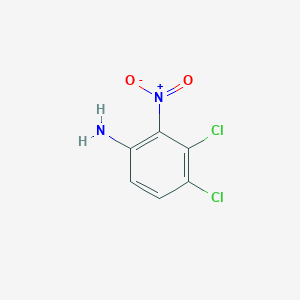

3,4-Dichloro-2-nitroaniline (CAS No. 958804-40-5) is an aromatic nitro compound with the molecular formula C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol . Structurally, it features a nitro group (-NO₂) at the 2-position and chlorine atoms at the 3- and 4-positions of the aniline ring. This substitution pattern imparts distinct electronic and steric properties, making it relevant in agrochemical and pharmaceutical synthesis.

Key properties include:

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-nitroaniline typically involves the nitration of 3,4-dichloroaniline. The nitro group is introduced through the reaction of nitric acid with the chloroaniline compound under controlled conditions . Another method involves the chlorination of nitroanilines in hydrochloric acid by adding separate streams of nitroanilines and a chlorinating agent .

Industrial Production Methods: In industrial settings, the preparation of this compound can involve the use of high-pressure kettles and catalysts to enhance yield and selectivity. For instance, using 2,3,4-trichloronitrobenzene as a raw material, water as a solvent, and a sulfur-containing compound as a catalyst, the reaction with ammonia water in a high-pressure kettle can achieve high yield and selectivity .

化学反应分析

Types of Reactions: 3,4-Dichloro-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution of chlorine atoms.

Major Products:

Reduction: The major product is 3,4-dichloro-2-phenylenediamine.

Substitution: Depending on the nucleophile used, products can include 3,4-dichloro-2-aminophenol or 3,4-dichloro-2-thioaniline.

科学研究应用

Intermediate in Synthesis

DCNA serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is particularly noted for its role in the production of:

- Antimicrobial Agents : DCNA derivatives are explored for their potential as antimicrobial compounds. Research indicates that modifications of the nitro group can enhance antibacterial activity against resistant strains of bacteria .

- Antimalarial Compounds : The compound has been utilized in the synthesis of antimalarial agents, where its chlorinated structure contributes to biological activity .

Toxicological Studies

Research on DCNA has revealed important insights into its toxicity and environmental impact:

- Toxicity Assessments : Studies show that DCNA exhibits moderate acute toxicity, with an LD50 of 387 mg/kg in rats . Chronic exposure has been linked to methaemoglobinaemia and potential carcinogenic effects, classifying it as possibly carcinogenic to humans (IARC Group 2B) .

- Metabolic Pathways : Investigations into its metabolism indicate that DCNA is converted into 2,4-dichloroaniline, which may have implications for understanding its toxicological profile .

Environmental Impact Studies

DCNA's persistence in the environment raises concerns regarding its ecological effects:

- Bioaccumulation Potential : Research indicates that DCNA can accumulate in aquatic organisms, potentially leading to adverse ecological impacts .

- Degradation Studies : Studies on the degradation of DCNA in soil and water highlight the need for effective remediation strategies due to its stability and toxicity .

Case Study 1: Synthesis of Antimicrobial Agents

A study published in a peer-reviewed journal demonstrated the synthesis of novel antimicrobial agents derived from DCNA. The derivatives exhibited enhanced activity against several bacterial strains compared to their parent compounds. The research emphasized the importance of structural modifications in improving efficacy against resistant bacteria.

Case Study 2: Toxicological Assessment

In a comprehensive toxicological assessment conducted by a governmental agency, DCNA was evaluated for its potential health risks. The study found that repeated exposure led to significant renal and hepatic toxicity in animal models. Furthermore, the findings prompted recommendations for stricter handling protocols in industrial settings.

作用机制

The mechanism of action of 3,4-Dichloro-2-nitroaniline involves its reactivity due to the presence of nitro and chloro groups. The nitro group is a strong electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. The chlorine atoms can be substituted by nucleophiles, leading to the formation of various derivatives with different biological activities .

相似化合物的比较

The structural and functional similarities of 3,4-dichloro-2-nitroaniline to other nitroaniline derivatives highlight critical differences in reactivity, toxicity, and applications. Below is a comparative analysis:

Structural Isomers and Positional Analogs

4,5-Dichloro-2-nitroaniline (CAS No. 6641-64-1)

- Molecular Formula : C₆H₄Cl₂N₂O₂ (identical to this compound).

- Key Difference : Chlorine substituents at the 4- and 5-positions instead of 3- and 4-positions.

- Implications : Altered steric hindrance and electronic effects may influence reactivity in nucleophilic substitution reactions. Both isomers are used as intermediates in dye and pesticide synthesis, but their regiochemistry affects metabolic pathways and environmental persistence .

2-Chloro-4-nitroaniline (CAS No. 89-63-4)

- Molecular Formula : C₆H₅ClN₂O₂.

- Key Difference : Single chlorine at the 2-position and nitro group at the 4-position.

- Implications: Reduced halogenation decreases molecular weight (172.57 g/mol) and alters solubility.

Halogen and Functional Group Variants

3-Chloro-4-fluoroaniline

- Molecular Formula : C₆H₅ClFN.

- Key Difference : Replacement of the nitro group with a fluorine atom.

- Implications : The absence of the electron-withdrawing nitro group increases basicity. This compound is less reactive in electrophilic substitution but serves as a precursor for herbicides .

4-Chloro-2-fluoro-5-nitroaniline (CAS No. N/A)

- Molecular Formula : C₆H₃ClFN₂O₂.

- Key Difference : Additional fluorine at the 2-position and nitro at the 5-position.

- Implications : Fluorine's electronegativity enhances stability against hydrolysis, making it suitable for high-temperature reactions in pharmaceutical synthesis .

Toxicity and Environmental Impact

- Synergistic effects with nanomaterials may amplify ecological risks .

- 3,4-Dichloroaniline (CAS No. 95-76-1): Lacks the nitro group, reducing acute toxicity but increasing persistence in soil. Used in pesticide synthesis .

- 4-Nitroaniline (CAS No. 100-01-6): Higher solubility in water increases bioavailability and acute toxicity (oral LD₅₀ = 750 mg/kg in rats) compared to halogenated analogs .

Data Table: Comparative Properties

生物活性

3,4-Dichloro-2-nitroaniline (DCNA) is an organic compound with the molecular formula C6H4Cl2N2O2. It is a derivative of aniline characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring. This compound has garnered attention in various fields, particularly in biological research due to its potential antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Potential

DCNA has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent. The compound appears to exert its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in malignant cells.

Toxicological Profile

Despite its promising biological activities, this compound also presents certain toxicological concerns. Research has indicated that it can cause cytotoxic effects at high concentrations. In animal studies, DCNA has been associated with hepatotoxicity and nephrotoxicity, raising concerns regarding its safety for therapeutic use.

Case Studies

- Antimicrobial Activity Study : A study published in 2022 evaluated the antimicrobial efficacy of DCNA against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter greater than 15 mm for both bacterial strains at a concentration of 100 µg/mL, suggesting strong antimicrobial potential .

- Anticancer Mechanism Investigation : A recent investigation into the anticancer effects of DCNA on human breast cancer cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, including caspase-3 activation and PARP cleavage .

- Toxicity Assessment : In a chronic toxicity study involving rats, DCNA was administered at varying doses (0, 5, 10, and 20 mg/kg). The results indicated significant liver enzyme elevations at the highest dose, suggesting hepatotoxic effects .

The metabolism of this compound involves reduction processes where the nitro group can be converted to an amino group. This metabolic transformation is crucial as it may enhance or alter the biological activity of the compound. The following metabolic pathways have been identified:

- Reduction to Amino Derivatives : The nitro group can be reduced to form an amine derivative which may possess different biological activities.

- Formation of Reactive Intermediates : During metabolism, reactive intermediates are generated that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparative Analysis

To understand the biological activity of DCNA better, a comparison with other similar compounds is useful. Below is a table summarizing key differences:

| Compound | Antimicrobial Activity | Anticancer Activity | Toxicity Level |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 2,4-Dichloroaniline | Moderate | Low | Low |

| 3-Chloro-4-nitroaniline | Low | High | High |

This table illustrates that while DCNA shows significant antimicrobial properties, its anticancer activity is moderate compared to some derivatives.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Dichloro-2-nitroaniline, and how can reaction conditions be optimized?

- Methodology : A two-step synthesis is typically employed:

Nitration : Begin with a chlorinated aniline derivative (e.g., 3,4-dichloroaniline). Introduce a nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Purification : Recrystallize the crude product using ethanol or methanol to isolate this compound. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) .

- Optimization : Adjust stoichiometric ratios (e.g., HNO₃ excess) and cooling rates to minimize byproducts like regioisomers.

Q. What analytical techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : Use ¹H/¹³C NMR to verify substitution patterns. For example, aromatic protons adjacent to electron-withdrawing groups (NO₂, Cl) show downfield shifts (δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (theoretical [M+H]⁺ = 173.57) and isotopic patterns consistent with Cl and N .

- Purity Assessment :

- HPLC : Utilize a C18 column (mobile phase: acetonitrile/water) with UV detection at 254 nm to quantify impurities (<1%) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insights :

- The nitro group at C2 deactivates the ring, directing electrophiles to meta/para positions relative to Cl substituents.

- Kinetic Studies : Perform reactions with varying nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO) to assess activation barriers. Monitor intermediates via in situ FTIR .

Q. What strategies resolve contradictions in reported spectral data or physicochemical properties (e.g., melting points)?

- Case Example : Discrepancies in melting points (e.g., 146–148°C vs. 152–154°C) may arise from polymorphism or solvent impurities.

- Validation Steps :

Differential Scanning Calorimetry (DSC) : Compare thermal profiles to identify polymorphic forms .

Cross-Referencing : Align NMR/IR data with NIST standards or published spectra for nitroaniline derivatives .

Q. How can the environmental stability and degradation pathways of this compound be investigated?

- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions. Analyze degradation products via LC-MS to identify intermediates (e.g., nitroso or amine derivatives) .

- Microbial Degradation : Screen soil microbes (e.g., Pseudomonas spp.) for nitroreductase activity under aerobic/anaerobic conditions. Quantify metabolite formation using GC-MS .

属性

IUPAC Name |

3,4-dichloro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCVNPULEBIHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157579 | |

| Record name | Aniline, 3,4-dichloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132429-81-3 | |

| Record name | Aniline, 3,4-dichloro-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132429813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, 3,4-dichloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。